(R)-2-Amino-3-methoxypropanoic acid hydrochloride

描述

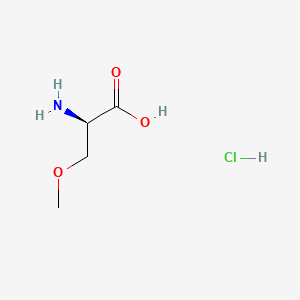

(R)-2-Amino-3-methoxypropanoic acid hydrochloride (CAS: 86118-10-7) is a chiral amino acid derivative characterized by an R-configuration at the α-carbon. Its molecular formula is C₄H₁₀ClNO₃, with a molecular weight of 155.58 g/mol . Structurally, it consists of a propanoic acid backbone substituted with an amino group (-NH₂) at the second carbon and a methoxy group (-OCH₃) at the third carbon, forming a hydrochloride salt. This configuration confers stereochemical specificity, making it valuable in asymmetric synthesis, peptide chemistry, and pharmaceutical research as a chiral building block .

属性

IUPAC Name |

(2R)-2-amino-3-methoxypropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDVBPFPOCWZCE-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719228 | |

| Record name | O-Methyl-D-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86118-10-7 | |

| Record name | O-Methyl-D-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via N-Benzyl-3-methoxypropionamide Intermediates

One well-documented approach involves the preparation of optically pure (R)-2-amino-3-methoxypropanoic acid hydrochloride through intermediates such as (R)-2-acetamido-N-benzyl-3-methoxypropion-amide. This multistep process includes acylation, amidation, methylation, and chiral resolution steps.

Acylation of Serine Derivatives:

L- or D-serine is reacted with acyl anhydrides or chlorides (e.g., acetic anhydride, Boc anhydride) under aqueous basic conditions in protic solvents like alcohol or water. Sodium hydroxide or potassium carbonate serves as the base, with temperatures controlled between 10°C and 60°C (preferably 25-45°C) to yield N-acylated serine derivatives.Methylation:

The N-acylated serine is methylated using methylating agents such as dimethyl sulfate or methyl iodide in the presence of alkaline solutions (sodium hydroxide preferred) at low temperatures (0 to 20°C, ideally 0 to 5°C). This step converts hydroxyl groups to methoxy groups, forming N-substituted-3-methoxypropionic acid derivatives.Formation of Diastereomeric Salts and Chiral Resolution:

The N-substituted 3-methoxypropionic acid is reacted with chiral amines to form diastereomeric salts. These salts are purified by crystallization in protic solvents (methanol, ethanol, isopropyl alcohol) or mixed solvent systems (acetone/water). Crystallization temperatures range from 0 to 85°C, with filtration at 0 to 10°C to isolate optically pure salts. The free acid is liberated by alkaline treatment, followed by extraction with aprotic solvents like dichloromethane or toluene to yield the optically pure this compound.Amidation and Benzyl Protection:

Intermediate compounds such as 2-chloro-3-methoxypropionic acid are converted to N-benzyl derivatives via reaction with benzylamine. Subsequent acetylation with acetic anhydride at 50-70°C (preferably ~60°C) improves yield and purity. Bases like sodium methoxide, potassium hydroxide, or sodium hydroxide are used for saponification and other transformations.

Process Conditions Summary:

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|

| Acylation | Acetic anhydride/Boc anhydride + NaOH | 10–60 (25–45) | Alcohol, water | Aqueous basic condition |

| Methylation | Dimethyl sulfate or methyl iodide + NaOH | 0–20 (0–5) | Organic solvent or phase transfer catalyst | Low temperature favored for selectivity |

| Formation of diastereomeric salt | Chiral amine (1 eq) + protic solvents (IPA, MeOH) | 0–85 (70–85) | IPA, MeOH, EtOH, acetone/H2O | Crystallization for purification |

| Acetylation | Acetic anhydride | 50–70 (~60) | Methanol, dichloromethane, toluene | Enhances purity and yield |

| Amidation (benzylation) | Benzylamine | 20–60 | Dichloromethane, toluene | Intermediate formation |

Direct Conversion from D-Serine Methyl Ester

Another approach starts from D-serine methyl ester hydrochloride, which undergoes benzylation, methylation, and acetylation to yield the target compound:

Benzylation:

D-serine methyl ester hydrochloride is dissolved in acetonitrile and reacted with benzyl bromide in the presence of potassium carbonate at 10-30°C for 8 hours. The reaction mixture is filtered and concentrated to obtain crude dibenzyl D-serine methyl ester.Methylation:

The crude ester is dissolved in N,N-dimethylformamide and cooled to -20 to -15°C. Sodium hydride is added slowly under nitrogen, followed by methyl iodide, maintaining the low temperature. This step introduces the methoxy group on the side chain.Hydrolysis and Acetylation:

The methylated intermediate is hydrolyzed and treated with acetic anhydride in the presence of triethylamine at 25-30°C, leading to crystallization of (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide. The compound is filtered, washed, and dried to high purity.

Chiral Chromatographic Separation

For achieving high optical purity, chiral chromatographic methods such as medium-pressure chiral chromatography (MCC) are employed. Silica-based chiral stationary phases coated or immobilized with polysaccharide selectors are used with mobile phases tailored to optimize separation. This method is often applied after chemical synthesis to refine the enantiomeric excess above 99.5%.

Crystallization and Purification Techniques

Crystallization plays a crucial role in purifying intermediates and the final product. Solvents commonly used include:

- Toluene

- Ethyl acetate

- Isobutyl acetate

- Isopropyl acetate

- Acetonitrile

- 2-Methyl-tetrahydrofuran

Crystallization temperatures are controlled between 0°C and 30°C to maximize yield and purity. The choice of solvent and temperature depends on the specific intermediate or salt being purified.

Research Findings and Notes

Method Preference:

The acetylation-based Method A, involving reaction of 2-chloro-3-methoxypropionic acid derivatives with benzylamine followed by acetylation, is preferred due to higher yields and improved purity compared to other methods.Base Selection:

Sodium hydroxide and potassium carbonate are the most effective bases for saponification and methylation steps, balancing reactivity and minimizing degradation.Chiral Resolution:

The use of chiral amines to form diastereomeric salts followed by crystallization is a robust method for obtaining optically pure products. The choice of chiral amine and solvent system is critical for maximizing enantiomeric excess and yield.Temperature Control:

Maintaining low temperatures during methylation (0 to 5°C) and controlled temperatures during crystallization (0 to 10°C) significantly improves selectivity and product quality.Purification: Multi-step purification including crystallization and chiral chromatography ensures product purity exceeding 99%, which is essential for pharmaceutical applications.

化学反应分析

Types of Reactions

®-2-Amino-3-methoxypropanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

科学研究应用

(R)-2-Amino-3-methoxypropanoic acid, also known as O-methyl-D-serine, is a chiral amino acid derivative with various applications in chemistry, biology, medicine, and industry. Its hydrochloride form is also utilized as an intermediate in pharmaceutical synthesis .

Scientific Research Applications

(R)-2-amino-3-methoxypropanoic acid has applications in:

- Chemistry It serves as a building block in synthesizing complex molecules.

- Biology It is studied for its role in metabolic pathways and enzyme interactions.

- Medicine It is investigated for potential therapeutic uses, including as a precursor for drug synthesis and in treating nervous disorders .

- Industry It is used in the production of specialty chemicals and pharmaceuticals.

Neuroprotective Effects

Research suggests that (R)-2-amino-3-methoxypropanoic acid may possess neuroprotective properties by enhancing synaptic transmission and potentially mitigating neurodegenerative processes. Preliminary studies indicate it could improve cognitive functions, though further research is needed to clarify specific mechanisms.

Antidepressant-Like Effects

Studies have shown that (R)-2-amino-3-methoxypropanoic acid can produce antidepressant-like effects in animal models by modulating the brain-derived neurotrophic factor (BDNF) signaling pathway, which is crucial for neuronal health and resilience.

Pharmaceutical Synthesis

This compound is used as an intermediate in pharmaceutical synthesis, particularly in the preparation of amino acid derivatives and other bioactive compounds . It is also utilized in the preparation of (R)-2-acetamido-N-benzyl-3-methoxy-propionamide .

Therapeutic Potential

作用机制

The mechanism of action of ®-2-Amino-3-methoxypropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity. It may also participate in enzymatic reactions, influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing functional group variations or stereochemical differences.

Table 1: Structural and Functional Comparison

Key Observations:

- Functional Group Impact: The benzyloxy analog (CAS 58577-95-0) introduces bulkier aromatic substituents, likely reducing solubility in polar solvents compared to the methoxy group . The methyl ester derivative (CAS 1800300-79-1) exhibits increased lipophilicity, making it more suitable for membrane permeability in drug design .

- Stereochemical Considerations :

- The S-enantiomer (undisclosed CAS) would display divergent biological activity in enantioselective processes, such as enzyme binding or receptor interactions .

生物活性

(R)-2-Amino-3-methoxypropanoic acid hydrochloride, also known as O-Methyl-D-serine, is a chiral amino acid derivative that has garnered interest in biochemical and pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 168.57 g/mol

- Solubility : The hydrochloride form of this compound enhances its solubility in aqueous solutions, making it suitable for various laboratory applications .

This compound is structurally related to neurotransmitters and has been studied for its influence on neurotransmitter systems, particularly in the context of glutamatergic signaling.

-

Neurotransmitter Modulation :

- It may enhance synaptic transmission by modulating glutamate pathways. Preliminary studies suggest that it could have neuroprotective effects and interact with receptors involved in synaptic transmission .

- O-Methyl-D-serine acts as a substrate for glycine N-methyltransferase, converting it into glycine, an important inhibitory neurotransmitter in the central nervous system .

-

Cognitive Function :

- Some studies indicate potential cognitive enhancement properties, particularly in learning and memory processes .

Case Studies

-

Neuroprotective Effects :

- A study on the neuroprotective properties of this compound demonstrated its ability to mitigate neuronal damage in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve cell viability in vitro .

-

Cognitive Enhancement :

- In animal models, administration of this compound was associated with improved performance in memory tasks, suggesting a role in enhancing cognitive function .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and potential biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-3-methoxypropanoic acid | Similar backbone but different chirality | Potentially different biological activity |

| (R)-2-Amino-2-methylpropanoic acid | Methyl group instead of methoxy | Different steric properties |

| (R)-Serine | Lacks methoxy group | More polar and hydrophilic |

| (R)-Threonine | Contains a hydroxyl group | Different functional properties |

This comparative analysis highlights how variations in structure can lead to differences in solubility and biological activity among these compounds .

Applications and Future Research Directions

This compound holds promise for various applications:

- Neuropharmacology : Its potential to modulate neurotransmitter systems makes it a candidate for further research into treatments for cognitive disorders and neurodegenerative diseases.

- Pharmaceutical Development : As a precursor or active ingredient, it may play a role in developing new therapeutic agents targeting neurological conditions.

Future research should focus on elucidating the specific mechanisms by which this compound influences neurotransmitter systems and exploring its therapeutic potential through clinical trials.

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and enantiomeric excess of (R)-2-amino-3-methoxypropanoic acid hydrochloride?

- Methodology :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA). Monitor retention times and peak symmetry to determine enantiomeric purity .

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm structural integrity. Key signals include methoxy protons (~3.3 ppm) and α-amino protons (~4.1 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can verify molecular weight (MW: 195.6 g/mol) and detect impurities .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Stability Protocols :

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the methoxy group or oxidation of the amino group .

- Reconstitution : Dissolve in deionized water or PBS (pH 7.4) immediately before use. Avoid prolonged exposure to aqueous solutions to minimize racemization .

- Monitoring : Regular HPLC analysis to track degradation products, such as the free acid form or (S)-enantiomer .

Advanced Research Questions

Q. What experimental strategies are effective for resolving contradictory data in chiral synthesis outcomes?

- Case Example : Discrepancies in enantiomeric excess (e.g., 90% vs. 98% ee) may arise from reaction conditions or analytical variability.

- Troubleshooting :

Cross-Validation : Compare results from chiral HPLC, circular dichroism (CD), and X-ray crystallography (if crystals are obtainable) .

Reaction Optimization : Adjust catalysts (e.g., chiral palladium complexes) or solvents (e.g., tetrahydrofuran vs. dichloromethane) to improve stereoselectivity .

Statistical Analysis : Use triplicate runs with error bars to assess reproducibility .

Q. How can the compound’s mechanism of action in enzymatic studies be elucidated?

- Experimental Design :

- Kinetic Assays : Measure inhibition constants () against target enzymes (e.g., aminotransferases) using spectrophotometric assays. Compare with analogs lacking the methoxy group to assess steric/electronic effects .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding interactions at enzyme active sites. Highlight hydrogen bonding between the methoxy group and conserved residues .

- Isotopic Labeling : Synthesize -labeled derivatives for tracking metabolic pathways via NMR .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Scalability Issues :

- Racemization Risk : Elevated temperatures during large-scale reactions can promote racemization. Use low-temperature (-78°C) asymmetric hydrogenation with chiral ligands (e.g., BINAP) .

- Purification : Employ preparative chiral chromatography or crystallization with diastereomeric salts (e.g., tartaric acid) to isolate the (R)-enantiomer .

- Process Analytics : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Critical Notes

- Gaps in Literature : Direct thermodynamic or pharmacokinetic data for this compound are limited; extrapolation from structural analogs is advised .

- Safety : While specific safety data are sparse, general amino acid hydrochloride precautions apply: use fume hoods, wear PPE, and neutralize waste with 1M NaOH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。